Ethyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE is a complex organic compound that features a benzoxazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or sulfuryl chloride.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Amidation: The amide bond formation can be carried out using standard coupling reagents like EDCI or DCC.
Esterification: The final esterification step involves the reaction of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(7-CHLORO-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE: Lacks the methanesulfonyl group.
ETHYL 4-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine and methanesulfonyl groups in ETHYL 4-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE imparts unique chemical properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H21ClN2O6S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
ethyl 4-[(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H21ClN2O6S/c1-3-28-20(25)13-4-7-15(8-5-13)22-19(24)18-10-11-23(30(2,26)27)16-12-14(21)6-9-17(16)29-18/h4-9,12,18H,3,10-11H2,1-2H3,(H,22,24) |
InChI Key |
FJPMKVJSSJHATL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.